2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride

CAS No.: 1803608-38-9

Cat. No.: VC2896162

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803608-38-9 |

|---|---|

| Molecular Formula | C8H10ClNO3 |

| Molecular Weight | 203.62 g/mol |

| IUPAC Name | 2-(2-methoxypyridin-4-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO3.ClH/c1-12-7-4-6(2-3-9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H |

| Standard InChI Key | LXEQJLPUICEYDD-UHFFFAOYSA-N |

| SMILES | COC1=NC=CC(=C1)CC(=O)O.Cl |

| Canonical SMILES | COC1=NC=CC(=C1)CC(=O)O.Cl |

Introduction

Structural Characteristics

Chemical Structure and Representation

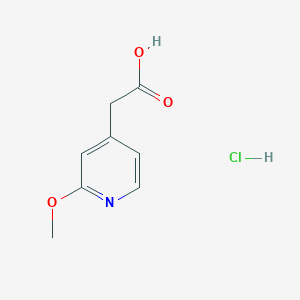

The structure of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride features a 2-methoxypyridine scaffold with an acetic acid moiety attached at the 4-position of the pyridine ring. The pyridine nitrogen at position 1 and the methoxy oxygen at position 2 create an electron-rich region, while the acetic acid group provides a more acidic character to the molecule. The compound exists as a hydrochloride salt, which affects its solubility and stability compared to the free base.

The Standard InChI representation of the compound is InChI=1S/C8H9NO3.ClH/c1-12-7-4-6(2-3-9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H, and its Standard InChIKey is LXEQJLPUICEYDD-UHFFFAOYSA-N. These identifiers are crucial for unambiguous identification of the compound in chemical databases and literature. The canonical SMILES notation COC1=NC=CC(=C1)CC(=O)O.Cl provides a linear representation of the molecular structure that is widely used in computational chemistry and cheminformatics.

Spectroscopic Characteristics

While specific spectroscopic data for 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride is limited in the provided search results, related methoxypyridine compounds exhibit characteristic patterns in nuclear magnetic resonance (NMR) spectroscopy. The methoxy group typically appears as a singlet around 3.8-4.0 ppm in 1H NMR, while the methylene group of the acetic acid moiety generally shows as a singlet in the range of 3.5-3.7 ppm . The pyridine ring protons usually display signals in the aromatic region (7.0-8.5 ppm), with specific patterns influenced by their relative positions on the ring.

In infrared (IR) spectroscopy, this compound would be expected to show characteristic stretching bands for the carboxylic acid group (typically 1700-1725 cm-1 for C=O stretch and 2500-3300 cm-1 for O-H stretch), as well as bands for the aromatic C=C and C=N stretching of the pyridine ring (1400-1600 cm-1). The C-O stretching of the methoxy group would typically appear in the 1000-1300 cm-1 region. These spectroscopic characteristics provide valuable tools for confirming the identity and purity of synthesized batches of the compound.

Synthesis Methods

Alternative Synthesis Pathways

Alternative synthesis pathways may include nucleophilic substitution reactions similar to those described for related compounds. For instance, the search results describe a method where acetophenones undergo nucleophilic substitution with 4-methylimidazole, followed by bromination to create coupling partners . Adapting this methodology to pyridine derivatives could provide a viable approach for synthesizing 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride.

Another potential approach can be extrapolated from the synthesis of imidazol-1-yl-acetic acid hydrochloride, where imidazole is reacted with tert-butyl chloroacetate, followed by non-aqueous cleavage of the tert-butyl ester moiety using TiCl4 in dichloromethane at low temperature . This method avoids aqueous hydrolysis and could potentially be adapted for pyridine derivatives. The reaction involves:

-

N-alkylation of the heterocycle using tert-butyl chloroacetate in the presence of K2CO3

-

Treatment with TiCl4 in dichloromethane at low temperature

-

Quenching with isopropanol to provide the hydrochloride salt

This non-aqueous approach might be beneficial for maintaining the integrity of sensitive functional groups during the synthesis of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride.

Applications in Medicinal Chemistry

Structure-Activity Relationships

Research on related compounds has revealed important structure-activity relationships (SARs) that might be relevant to 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride. For example, in the development of ALK inhibitors, replacing a 2-methoxy group (as in compound 14a) with a 3-methoxy group (14f) resulted in a three-fold reduction in inhibition of EML4-ALK . This suggests that the position of the methoxy group on the pyridine ring significantly affects biological activity.

Furthermore, studies have shown that the oxygen atom of the methoxy group at the 2-position can form important dipole-dipole interactions with neighboring groups, such as NH at the 2-position of a 1,3,5-triazine ring in certain scaffolds . These interactions help stabilize desirable conformations for optimal binding to target proteins. Such findings highlight the potential importance of the 2-methoxy substitution in 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride for its biological activity.

The presence of the acetic acid moiety also provides opportunities for further derivatization, potentially allowing the creation of amides, esters, or other functional groups that could modulate physicochemical properties and biological activities. This versatility makes 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride a valuable scaffold for medicinal chemistry research and drug discovery efforts.

Physicochemical Properties and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10ClNO3 | |

| Molecular Weight | 203.62 g/mol | |

| CAS Number | 1803608-38-9 | |

| IUPAC Name | 2-(2-methoxypyridin-4-yl)acetic acid;hydrochloride | |

| LogP (predicted) | Not provided in search results | - |

| pKa (predicted) | Not provided in search results | - |

| Hydrogen Bond Donors | 1 (carboxylic acid OH) | Based on structure |

| Hydrogen Bond Acceptors | 4 (pyridine N, methoxy O, 2 carboxylic acid O) | Based on structure |

The compound's solubility profile is expected to be influenced by its ionic nature as a hydrochloride salt. This ionization typically enhances water solubility compared to the free base form, making it potentially more suitable for aqueous formulations in pharmaceutical applications. The presence of the carboxylic acid group also contributes to its solubility characteristics and provides a handle for further chemical modifications.

Analytical Characterization

Analytical characterization of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride typically involves various techniques to confirm its identity, purity, and structural features. While specific analytical data for this compound is limited in the search results, standard methods would include spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy.

For related compounds like 2-(6-methoxypyridin-2-yl)acetic acid, predicted collision cross-section values have been reported for various adducts in mass spectrometry . These values are useful for analytical identification and characterization of the compounds. For example:

Table 2: Predicted Collision Cross Section Values for a Related Compound (2-(6-methoxypyridin-2-yl)acetic acid)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 168.06552 | 133.2 |

| [M+Na]+ | 190.04746 | 145.3 |

| [M+NH4]+ | 185.09206 | 140.3 |

| [M+K]+ | 206.02140 | 140.5 |

| [M-H]- | 166.05096 | 133.3 |

| [M+Na-2H]- | 188.03291 | 139.1 |

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride are mentioned in the search results, providing opportunities for comparative analysis. These include 2-(6-methoxypyridin-2-yl)acetic acid and 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride , both of which share the basic pyridine ring with acetic acid substitution but differ in the position or nature of other substituents.

Table 3: Comparison of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride with Related Compounds

These structural variations can significantly impact the compounds' physicochemical properties and biological activities. For instance, the position of the methoxy group (2-position versus 6-position) can affect the electron distribution across the pyridine ring, potentially altering binding interactions with biological targets. Similarly, the replacement of a methoxy group with a hydroxy group changes hydrogen bonding capabilities and acidity, which could influence solubility and protein binding characteristics.

Functional Group Effects

Research on related compounds has demonstrated the significant impact of functional group variations on biological activity. For example, studies on ALK inhibitors have shown that replacing a 2-methoxy group with a 3-methoxy group resulted in reduced inhibitory activity . Similarly, substituting the methoxy group with a hydrogen atom (unsubstituted phenyl ring) led to a substantial decrease in activity, highlighting the importance of the oxygen atom at the 2-position for maintaining potent inhibitory effects .

The importance of the methoxy group is further emphasized by studies showing that replacing it with larger alkoxy groups (ethoxy or isopropoxy) also resulted in reduced activity . This suggests that there are steric constraints in the binding pocket that accommodate the methoxy group optimally, and larger substituents may disrupt this interaction. These findings provide valuable insights into the potential structure-activity relationships of 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride and guide future optimization efforts for specific applications.

The hydrochloride salt form, as in 2-(2-Methoxypyridin-4-yl)acetic acid hydrochloride and 2-(2-hydroxypyridin-4-yl)acetic acid hydrochloride, affects properties such as solubility, stability, and bioavailability compared to the free base forms. This salt formation is a common strategy in pharmaceutical development to improve drug-like properties and is therefore an important consideration when comparing these structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume